molecular formula C15H17N3O5S2 B2439017 Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 1211660-18-2

Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B2439017
CAS RN: 1211660-18-2
M. Wt: 383.44
InChI Key: VOAHUGKKIZYBJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized .


Chemical Reactions Analysis

The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .

Scientific Research Applications

Synthesis and Antibacterial Activity

Isoxazolyl compounds, similar to the core structure of the specified chemical, have been synthesized and studied for their antibacterial and antifungal properties. For example, Rajanarendar et al. (2010) describe the design, synthesis, and biological activity evaluation of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines, demonstrating significant activity against standard strains in microbiological assays (Rajanarendar et al., 2010).

Integrin Antagonism for Therapeutic Applications

The incorporation of spirocyclic scaffolds, akin to the one in the queried compound, into drug design, has been reported to enhance the pharmacological profile of therapeutic agents. Smallheer et al. (2004) synthesized analogues of an isoxazoline α(v)β(3) antagonist by incorporating spirocyclic scaffolds, yielding potent antagonists with selectivity over GPIIb/IIIa, demonstrating the potential of such structures in developing new therapeutics (Smallheer et al., 2004).

Antihypertensive Activity

Compounds with a 1-oxa-3,8-diazaspiro[4.5]decan scaffold have been explored for their antihypertensive activity. Caroon et al. (1981) synthesized a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, evaluating their efficacy as antihypertensive agents, highlighting the pharmacological relevance of such structures (Caroon et al., 1981).

Crystal Structure Analysis

The study of crystal structures of compounds containing oxa-thia-spiro-decene derivatives provides insights into their molecular dimensions and interactions. Parvez et al. (1997) reported on the crystal structures of compounds with similar motifs, contributing to the understanding of their physical and chemical properties (Parvez et al., 1997).

Biological Evaluation of Isoxazole Derivatives

The biological evaluation of isoxazole derivatives, as described by Radhika et al. (2020), demonstrates the anticancer and antitubercular potential of pyrazoline incorporated isoxazole compounds. This research underscores the versatility of isoxazole-based structures in drug discovery and development (Radhika et al., 2020).

properties

IUPAC Name

1,2-oxazol-5-yl-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c19-14(12-3-6-16-23-12)17-7-4-15(5-8-17)18(9-10-22-15)25(20,21)13-2-1-11-24-13/h1-3,6,11H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAHUGKKIZYBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

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